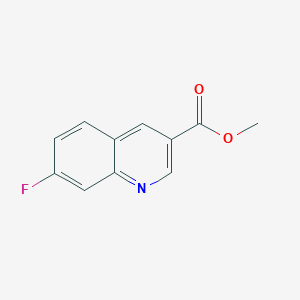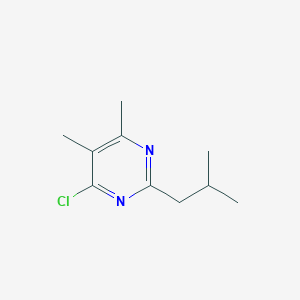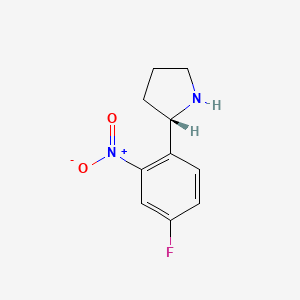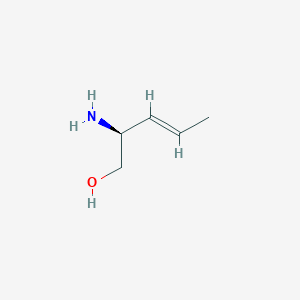
(S,E)-2-Aminopent-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-2-Aminopent-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a chiral molecule, meaning it has non-superimposable mirror images, and it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-2-Aminopent-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pent-3-en-1-ol and an appropriate amine source.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a catalyst to facilitate the addition of the amino group to the pentene backbone.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S,E)-2-Aminopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
(S,E)-2-Aminopent-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S,E)-2-Aminopent-3-en-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially altering cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
(S,E)-2-Aminopent-3-en-1-ol vs. (R,E)-2-Aminopent-3-en-1-ol: The (S) and ® enantiomers have different spatial arrangements, leading to different biological activities.
This compound vs. 2-Amino-3-pentanol: The presence of a double bond in this compound distinguishes it from 2-Amino-3-pentanol, which is fully saturated.
Uniqueness: The unique combination of an amino group and a hydroxyl group on a pentene backbone gives this compound distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(E,2S)-2-aminopent-3-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2-3,5,7H,4,6H2,1H3/b3-2+/t5-/m0/s1 |
InChI-Schlüssel |
NDPPRLUZHXMLMB-HRJJCQLASA-N |
Isomerische SMILES |
C/C=C/[C@@H](CO)N |
Kanonische SMILES |
CC=CC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


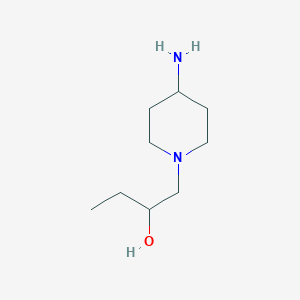


![3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13341138.png)

![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
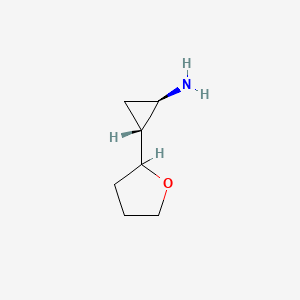
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)

